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Compound of Interest

Compound Name: Furo[3,2-c]pyridin-4-amine

Cat. No.: B1344308

For Researchers, Scientists, and Drug Development Professionals

Introduction: Furo[3,2-c]pyridin-4-amine is a heterocyclic organic compound featuring a fused
furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due
to its presence in various biologically active molecules. Understanding the physicochemical
properties of this compound is fundamental for its application in drug discovery and
development, influencing aspects such as solubility, absorption, distribution, metabolism, and
excretion (ADME). This guide provides a summary of available and predicted physicochemical
data, detailed experimental protocols for their determination, and a visual workflow for
assessing aqueous solubility.

Core Physicochemical Data

Precise experimental data for Furo[3,2-c]pyridin-4-amine is not extensively available in public
literature. The following table summarizes known identifiers and computationally predicted
values for the parent scaffold and related compounds to provide an estimated profile.
Researchers are strongly encouraged to determine these properties experimentally for the
specific batch of material being used.
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Property

Value (Furo[3,2-
c]pyridin-4-amine)

Notes and
. Source
Comparative Data

Molecular Formula

C7HeN20

[1](2]

Molecular Weight

134.14 g/mol

[1](2]

Predicted logP

~0.5-1.5

XLogP3 for the parent
Furo[3,2-c]pyridine is

1.3. The addition of an

amine group is

expected to decrease

the logP. For [3114]
comparison, the

computed XLogP3 for
4-Amino-2-
(aminomethyl)furo[3,2

-C]pyridine is -0.2.

Predicted pKa
(Strongest Basic)

~4.0-5.0

The predicted

strongest basic pKa

for the related isomer
Furo[3,2-b]pyridine is

3.33. The 4-amino

group on the pyridine ]
ring is expected to

increase the basicity
compared to the

parent heterocycle.

Predicted Aqueous

Low to Moderate

Dependent on pH. As

a basic compound, ]
o General chemical
solubility is expected

Solubility ) ) o principles
to increase in acidic
conditions.
) ) ) Requires experimental
Melting Point Not available o
determination.
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. . ) Requires experimental
Boiling Point Not available o
determination.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of
key physicochemical properties of Furo[3,2-c]pyridin-4-amine.

Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method

o Sample Preparation: A small quantity of the finely powdered and dried Furo[3,2-c]pyridin-4-
amine is packed into a capillary tube, sealed at one end, to a height of approximately 2-3
mm.[5]

o Apparatus: A calibrated digital melting point apparatus is used.
e Procedure:
o The packed capillary tube is placed in the heating block of the apparatus.

o An initial rapid heating ramp (e.g., 10-20 °C/minute) can be used to determine an
approximate melting range.

o Asecond, fresh sample is then heated at a slower, more precise rate (e.g., 1-2 °C/minute),
starting from a temperature approximately 20°C below the estimated melting point.

o The temperature at which the first drop of liquid is observed is recorded as the onset of
melting.

o The temperature at which the last solid crystal melts is recorded as the end of the melting
range. A sharp melting range (e.g., 0.5-1.5 °C) is indicative of high purity.[3]
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Determination of the Octanol-Water Partition Coefficient
(logP)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its
ADME properties.

Methodology: Shake-Flask Method

o System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.qg.,
phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for
24 hours, followed by separation of the two phases.

e Procedure:

o A stock solution of Furo[3,2-c]pyridin-4-amine is prepared in the pre-saturated aqueous
buffer.

o A known volume of this solution is mixed with an equal volume of pre-saturated n-octanol
in a sealed vessel.

o The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature for a
sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

o The mixture is then centrifuged to ensure complete separation of the two phases.

o The concentration of the compound in both the aqueous and n-octanol phases is
determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase.

o LogP is the base-10 logarithm of P.[6][7]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of
a molecule at a given pH.
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Methodology: Potentiometric Titration

o Sample Preparation: A precise weight of Furo[3,2-c]pyridin-4-amine is dissolved in a
suitable solvent, which may be water or a co-solvent system (e.g., water/methanol) if
solubility is limited. The ionic strength of the solution should be kept constant, for example,
by using 0.15 M KCI.[8]

o Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
e Procedure:
o The solution of the compound is placed in a thermostatted vessel.

o The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCI) or a
strong base (e.g., 0.1 M NaOH), depending on the expected pKa. For an amine, titration
with a strong acid is appropriate.

o The pH of the solution is recorded after each incremental addition of the titrant, allowing
the system to equilibrate at each step.

o Aftitration curve is generated by plotting the pH versus the volume of titrant added.

o The pKa is determined from the pH at the half-equivalence point of the titration curve. For
more complex titrations, specialized software can be used for data analysis.[8][9]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.
Methodology: Equilibrium Shake-Flask Method

o Sample Preparation: An excess amount of solid Furo[3,2-c]pyridin-4-amine is added to a
series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9) to
determine the pH-solubility profile.

e Procedure:
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o The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or
37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

o After equilibration, the samples are filtered or centrifuged to separate the undissolved solid
from the saturated solution.

o The concentration of the dissolved compound in the clear filtrate or supernatant is
qguantified using a validated analytical method like HPLC-UV.

o The measured concentration represents the equilibrium solubility at that specific pH and
temperature.[10][11]

Mandatory Visualizations

The following diagram illustrates a general workflow for determining the aqueous solubility of a
compound like Furo[3,2-c]pyridin-4-amine.
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Caption: Experimental workflow for aqueous solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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